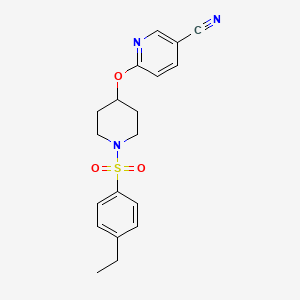

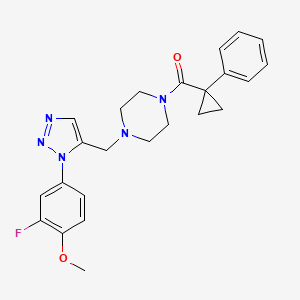

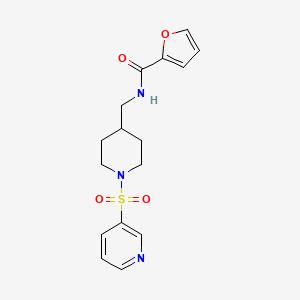

![molecular formula C22H25N3O4S B3017592 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-48-0](/img/structure/B3017592.png)

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities and applications in various fields such as medicine, dyes, semiconductors, and nanomaterials. The specific structure of this compound suggests potential pharmacological properties, given the presence of the thiadiazole scaffold and benzamide group, which are commonly associated with significant biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported using different methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a rapid and efficient technique . Another synthesis approach involved a one-pot multicomponent condensation using benzene sulphonamide dibromide as a catalyst . These methods highlight the versatility in synthesizing thiadiazole derivatives, which could be applicable to the synthesis of 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the thiadiazole core. The presence of substituents like triethoxy groups and a 2-methylphenyl moiety in the compound of interest would likely influence its electronic structure and, consequently, its biological activity.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to their reactive sites. The synthesis process often involves the formation of Schiff's bases and subsequent cyclization to form the thiadiazole ring . The reactivity of these compounds can also be exploited in further functionalization reactions to enhance their biological properties or to create new materials for technological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The synthesized compounds are typically characterized by their solubility, melting points, and stability. The presence of electron-donating or withdrawing groups can significantly affect these properties. Additionally, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles . Molecular docking studies can further elucidate the potential interactions of these compounds with biological targets, as seen in the docking of a thiadiazole derivative with dihydrofolate reductase, suggesting its potential as a DHFR inhibitor .

Scientific Research Applications

Anticancer Activity

Compounds containing the thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. For instance, Schiff's bases containing thiadiazole and benzamide exhibited promising anticancer activity, with some compounds showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017). Another study synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which were evaluated as potent anticancer agents (Gomha et al., 2017).

Antimicrobial and Antioxidant Activities

Some derivatives have shown significant antimicrobial and antioxidant activities. A novel series of 4-((5-((1H-benzo[d][1,2,3]triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives demonstrated significant antioxidant activity compared to standard drugs like ascorbic acid (Gopi et al., 2016).

Nematocidal Activity

In the agricultural sector, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus (Liu et al., 2022).

Safety And Hazards

There is no specific safety and hazard information available for “3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”.

Future Directions

There is no specific information available on the future directions of “3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”. However, similar compounds have been used in drug discovery3.

Please note that this information is based on the limited data available and may not fully cover all aspects of your request. For a more comprehensive analysis, further research and experimental studies would be required.

properties

IUPAC Name |

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDMDARFAZRRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

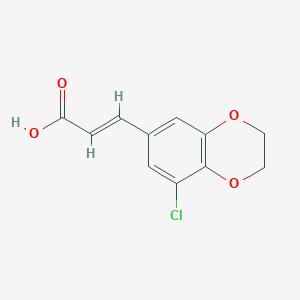

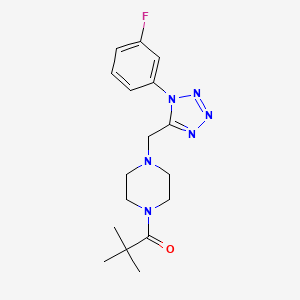

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

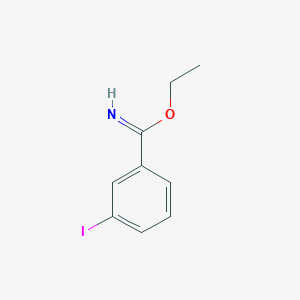

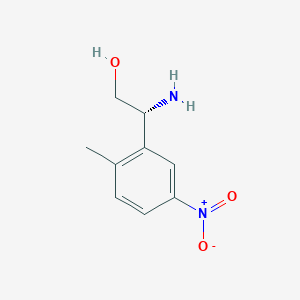

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

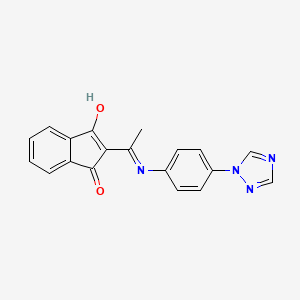

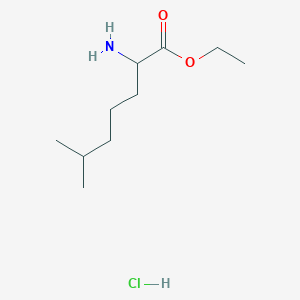

![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)